2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.13339966 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antibiofilm Agents
Compounds containing piperazine moieties, similar to 2,5-dimethyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine, have shown potent antibacterial and antibiofilm activities. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker exhibited strong in vitro antibacterial and cytotoxic activities against different bacterial strains, including E. coli, S. aureus, and S. mutans, as well as inhibitory activities against MRSA and VRE bacterial strains. These compounds also demonstrated effective biofilm inhibition activities, outperforming reference drugs like Ciprofloxacin in some cases (Ahmed E. M. Mekky & S. Sanad, 2020).
Anticancer Agents
Similarly structured compounds, particularly those with a piperazine substituent, have been evaluated for their anticancer activities. A series of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, were studied in vitro on 60 cell lines across various types of cancer. These compounds showed promising anticancer efficacy, indicating the potential of piperazine-containing compounds in cancer therapy (Kostyantyn Turov, 2020).
Neuroprotection and Antidepressant Effects
Piperazine derivatives have also been explored for their neuroprotective and antidepressant effects. For instance, a novel antidepressant, Lu AA21004, containing a piperazine moiety, showed promise in late-stage clinical development for major depressive disorder. It was found to inhibit acetylcholinesterase activity and induce dose-dependent increases in acetylcholine levels, suggesting its potential as a multi-target therapeutic approach in treating Alzheimer's disease and related conditions (L. Lecanu et al., 2010).
Material Science Applications
In the realm of materials science, piperazine derivatives have been utilized in the synthesis of hyperbranched polymers. A study demonstrated the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone to prepare hyperbranched polysulfone-amine with multiamino groups. This highlights the utility of piperazine-containing compounds in developing new materials with potential applications in various industries (D. Yan & Chao Gao, 2000).
Properties
IUPAC Name |
2,5-dimethyl-1,4-bis-(4-methylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-5-9-19(10-6-15)27(23,24)21-13-18(4)22(14-17(21)3)28(25,26)20-11-7-16(2)8-12-20/h5-12,17-18H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXJQHHPYDCQQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1S(=O)(=O)C2=CC=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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